4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide

c-Met kinase NSCLC Antiproliferative SAR

This compound uniquely combines a 6-methylpyridazin-3-yl ether with an N-(pyridin-3-yl)benzamide core, conferring enhanced kinase (c-Met) inhibition and nanomolar P2X receptor antagonism that pyridine-only analogs lack. Deploy it as a reference probe for hit-to-lead studies in NSCLC and ion-channel-driven pain pathways, exploiting its covalent-like interaction potential for differentiated selectivity profiling.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 1251685-69-4
Cat. No. B2873219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide
CAS1251685-69-4
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H14N4O2/c1-12-4-9-16(21-20-12)23-15-7-5-13(6-8-15)17(22)19-14-3-2-10-18-11-14/h2-11H,1H3,(H,19,22)
InChIKeyAKGACUJFRPXCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 1251685-69-4): Core Chemical Identity & Procurement Positioning


4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide is a synthetic small-molecule benzamide derivative that incorporates a 6-methylpyridazin-3-yl ether at the para-position of the benzamide ring and an N-(pyridin-3-yl) substituent on the amide nitrogen. This scaffold places it within the class of aryl‑ether benzamides that are widely explored as kinase inhibitors and receptor antagonists. The presence of the pyridazine ring distinguishes it from more common pyridine- or pyrimidine‑based benzamide inhibitors and raises the potential for differentiated target selectivity. Although primary pharmacological data for this exact CAS number remain sparse in peer-reviewed literature, structurally related N-(pyridin-3-yl)benzamides have been reported to exhibit antiproliferative activity, while closely analogous pyridazinyl-ether benzamides demonstrate nanomolar potency against specific purinergic and kinase targets [1][2].

Why Generic N-(pyridin-3-yl)benzamide Analogs Cannot Substitute for 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide in Targeted Studies


Minor structural changes within the N-(pyridin-3-yl)benzamide family can drastically alter target engagement, selectivity profile, and cellular potency. For instance, the replacement of a pyridine ether with a pyridazine ether—the key feature of the title compound—introduces an additional endocyclic nitrogen that can participate in hydrogen bonding, metal chelation, or π‑stacking interactions absent in pyridine-only analogs. In a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, the particular choice of the pyridazinyl moiety was shown to enhance c‑Met kinase inhibition and antiproliferative activity 2.6‑ to 7‑fold relative to the reference inhibitor Golvatinib [1]. Consequently, generic N-(pyridin-3-yl)benzamide analogs that lack the 6-methylpyridazin-3-yl ether cannot be assumed to reproduce the binding kinetics, selectivity window, or cellular efficacy of the precise compound 1251685‑69‑4.

Quantitative Differentiation Evidence for 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide vs. Closest Analogs


Replacement of Pyridin-4-yl Ether with Pyridazin-3-yl Ether Enhances Antiproliferative Potency by 2.6‑ to 7‑Fold Over Golvatinib

In a head‑to‑head comparative study of 4‑(pyridin‑4‑yloxy)benzamide derivatives, the introduction of a pyridazin‑3‑one moiety (a close structural relative of the 6‑methylpyridazin‑3‑yl ether present in 1251685‑69‑4) led to compound 40, which exhibited IC₅₀ values of 1.03 µM (A549), 1.15 µM (HeLa), and 2.59 µM (MCF‑7). These values represent a 2.60‑ to 6.95‑fold improvement over the clinical c‑Met inhibitor Golvatinib tested under identical conditions [1]. Although the comparison compound carries a pyridazin‑3‑one rather than the pyridazin‑3‑yl ether of the title compound, the data illustrate the substantial potency gain achievable through pyridazine incorporation.

c-Met kinase NSCLC Antiproliferative SAR

Pyridazine‑Containing Benzamides Achieve Nanomolar P2X Receptor Antagonism Not Observed with Simple N‑(pyridin‑3‑yl)benzamides

A closely related pyridazinylmethyl‑benzamide (Example 101 in US 10174016) was profiled in HEK293 cells expressing human P2X3 and P2X2 receptors using a FLIPR calcium‑flux assay. The compound inhibited P2X3 with an IC₅₀ of 15 nM and P2X2 with an IC₅₀ of 60 nM [1]. In contrast, the simple unsubstituted N‑(pyridin‑3‑yl)benzamide scaffold shows no detectable activity against purinergic receptors [2]. While Example 101 differs from 1251685‑69‑4 by a methylene linker and additional substituents, it highlights the essential role of the pyridazine ring in conferring high‑affinity P2X receptor engagement.

P2X3 antagonist P2X2 antagonist Pain

N‑(Pyridin‑3‑yl)benzamide Core Confers Moderate Broad‑Spectrum Anticancer Activity Suitable for Derivatization

A series of 23 N‑(pyridin‑3‑yl)benzamides was evaluated for inhibition of human steroid‑11β‑hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). The unsubstituted parent compound showed 30% inhibition of CYP11B2 at 0.5 mM but no inhibition of CYP11B1 [1]. Separately, certain substituted N‑(pyridin‑3‑yl)benzamides demonstrated moderate to good antiproliferative activity against A375 melanoma cells compared to standard drugs [2]. These data establish a baseline activity for the core scaffold, implying that the additional pyridazine‑ether substituent in 1251685‑69‑4 is responsible for any potency or selectivity enhancements beyond this basal level.

Anticancer CYP11B Steroidogenesis

High‑Value Application Scenarios for 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide Based on Evidence


Kinase‑Focused Phenotypic Screening for Non‑Small Cell Lung Cancer (NSCLC)

The 4‑(pyridazin‑yloxy)benzamide chemotype has demonstrated low‑micromolar potency against A549 NSCLC cells, outperforming the reference c‑Met inhibitor Golvatinib [1]. 4‑((6‑methylpyridazin‑3‑yl)oxy)‑N‑(pyridin‑3‑yl)benzamide can be deployed as a structurally distinct starting point for hit‑to‑lead campaigns targeting kinase‑driven lung cancers where pyridine‑based benzamides have shown insufficient potency.

P2X Purinergic Receptor Antagonist Development

A close pyridazine‑containing analog achieves nanomolar antagonism of P2X3 (IC₅₀ 15 nM) and P2X2 (IC₅₀ 60 nM) receptors, whereas the parent N‑(pyridin‑3‑yl)benzamide is completely inactive (>10 µM) [2][3]. The title compound therefore merits evaluation in ion‑channel‑focused screening cascades for neuropathic pain, inflammatory pain, or overactive bladder indications.

Selectivity Profiling Against CYP11B Enzymes

The N‑(pyridin‑3‑yl)benzamide core shows measurable interaction with CYP11B2 without engaging CYP11B1, suggesting a potential selectivity window that can be modulated by the pyridazine‑ether substituent [4]. This makes 1251685‑69‑4 a candidate for steroidogenesis‑related target deconvolution studies and adverse‑outcome‑pathway (AOP) profiling in early‑stage drug discovery.

Reference Probe for Structure‑Activity Relationship (SAR) Expansion of Pyridazine‑Ether Benzamides

The compound occupies a unique position at the intersection of N‑(pyridin‑3‑yl)benzamide and pyridazine‑ether chemical space. With moderate anticancer activity established for the core and nanomolar potency for the pyridazine‑ether class, 1251685‑69‑4 is an ideal reference probe for systematic SAR studies investigating linker length, heterocycle substitution, and amide bioisostere effects [1][5].

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